Dalbinol

Hepatocellular carcinoma Selective cytotoxicity Rotenoid

Dalbinol (CAS 41993-79-7) is a 12a-hydroxyrotenoid, a subclass of rotenoid natural products, first isolated from Dalbergia latifolia seeds and later identified in Amorpha fruticosa roots and seeds. Its molecular formula is C₂₃H₂₂O₈ with a molecular weight of 426.42 g/mol.

Molecular Formula C23H22O8
Molecular Weight 426.4 g/mol
Cat. No. B15544794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDalbinol
Molecular FormulaC23H22O8
Molecular Weight426.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H22O8/c1-11(9-24)16-6-13-15(30-16)5-4-12-21(13)31-20-10-29-17-8-19(28-3)18(27-2)7-14(17)23(20,26)22(12)25/h4-5,7-8,16,20,24,26H,1,6,9-10H2,2-3H3
InChIKeyMYQAATJJIDGOMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dalbinol: A 12a-Hydroxyrotenoid with Defined Biological Activity and Sourcing from Amorpha fruticosa and Dalbergia Species


Dalbinol (CAS 41993-79-7) is a 12a-hydroxyrotenoid, a subclass of rotenoid natural products, first isolated from Dalbergia latifolia seeds [1] and later identified in Amorpha fruticosa roots and seeds [2]. Its molecular formula is C₂₃H₂₂O₈ with a molecular weight of 426.42 g/mol [3]. As a rotenoid, dalbinol shares the core chromeno[3,4-b]furo[2,3-h]chromen-6-one scaffold but features a distinctive 12a-hydroxy group and specific substitution pattern that differentiates it from other rotenoids like rotenone and deguelin.

Dalbinol's Mechanism and Biological Profile Preclude Simple Substitution with Common Rotenoids


While dalbinol shares the rotenoid backbone with compounds like rotenone and deguelin, its unique 12a-hydroxy substitution and specific stereochemistry confer a distinct biological profile. Unlike rotenone, which potently inhibits mitochondrial complex I [1], dalbinol exerts its anti-proliferative effects primarily through targeted degradation of β-catenin via the ubiquitin-proteasome pathway, without equivalent complex I inhibition [2]. This mechanistic divergence translates to differences in cytotoxicity profiles, target selectivity, and therapeutic windows, as demonstrated in comparative studies with normal hepatic cells [3]. Therefore, substituting dalbinol with other rotenoids for research or development purposes would yield non-comparable biological outcomes.

Quantitative Evidence Differentiating Dalbinol from Rotenoid Analogs and Chemotherapeutics


Selective Cytotoxicity of Dalbinol vs. Rotenone in Normal Hepatic Cells

Dalbinol demonstrates superior selectivity for hepatocellular carcinoma (HCC) cells over normal hepatic cells compared to rotenone. In the normal hepatic cell line LO2, dalbinol exhibited significantly lower cytotoxicity than rotenone at equivalent concentrations, while maintaining comparable anti-proliferative activity against HepG2 and HepG2/ADM HCC cells [1].

Hepatocellular carcinoma Selective cytotoxicity Rotenoid

Comparative Anti-Proliferative Activity of Dalbinol vs. Adriamycin in Drug-Resistant HCC Cells

Dalbinol retains significant anti-proliferative activity against Adriamycin-resistant HepG2/ADM cells, a major clinical challenge in HCC treatment. In HepG2/ADM cells, dalbinol reduced viability to approximately 40% at 5 μM after 72 h, while Adriamycin showed minimal effect (~90% viability) at the same concentration [1].

Drug resistance Hepatocellular carcinoma Adriamycin

Dalbinol's Potent Anti-Proliferative Activity in Colon Cancer vs. Reported Rotenoid Analogs

Dalbinol exhibits potent, time-dependent inhibition of human colon cancer HCT116 cell proliferation with IC₅₀ values of 4.8±0.53 μM (24 h), 2.5±0.43 μM (48 h), and 0.6±0.22 μM (72 h) [1]. While direct head-to-head data with other rotenoids in HCT116 is not available, these values compare favorably to reported IC₅₀ values for rotenone in other cancer cell lines (typically 0.1-5 μM range) but with a distinct mechanism (β-catenin degradation vs. complex I inhibition).

Colon cancer HCT116 IC50

Dalbinol Inhibits Bacterial Neuraminidase with IC₅₀ Comparable to Other Rotenoids

In a direct comparative study of rotenoids isolated from Amorpha fruticosa, dalbinol exhibited neuraminidase inhibition with an IC₅₀ of 16.74 μM, positioning it within the active range of rotenoids (IC₅₀ 8.34-16.74 μM) but less potent than amorphigenin (IC₅₀ 8.34 μM) [1]. All rotenoids were less potent than the most active flavanone, amorisin (IC₅₀ 0.12 μM).

Neuraminidase inhibition Antiviral Rotenoid

Dalbinol Suppresses P. aeruginosa Biofilm Formation at Non-Toxic Concentrations

At a concentration of 25 μM, where no cytotoxicity was observed, dalbinol inhibited Pseudomonas aeruginosa biofilm production by 21.0% [1]. In the same study, isoamoritin (compound 3) showed 29.7% inhibition, while other rotenoids and flavanones exhibited varying degrees of activity.

Biofilm inhibition Pseudomonas aeruginosa Antivirulence

Targeted Application Scenarios for Dalbinol Based on Validated Evidence


Investigating Wnt/β-Catenin-Driven Hepatocellular Carcinoma in Drug-Resistant Models

Utilize dalbinol as a chemical probe to dissect Wnt/β-catenin signaling in HCC, particularly in Adriamycin-resistant HepG2/ADM models where dalbinol demonstrates superior activity compared to standard chemotherapy [1]. Its selective cytotoxicity profile (lower toxicity in normal LO2 hepatocytes vs. rotenone [2]) makes it suitable for in vitro and in vivo studies aimed at understanding therapeutic windows.

Mechanistic Studies of β-Catenin Degradation via the Ubiquitin-Proteasome Pathway

Employ dalbinol to specifically interrogate β-catenin turnover mechanisms, as it promotes degradation through the ubiquitin-proteasome pathway without the mitochondrial complex I inhibition associated with rotenone [1]. This clean mechanistic profile allows for unambiguous interpretation of results in studies focused on Wnt pathway modulation.

Exploring Colon Cancer Cell Lines Dependent on ROS/Dvl/GSK-3β/β-Catenin Signaling

Apply dalbinol in HCT116 colon cancer models to study ROS-mediated apoptosis induction via the Dvl/GSK-3β/β-catenin axis [2]. The time-dependent IC₅₀ values (0.6-4.8 μM) provide a defined concentration range for dose-response experiments, enabling precise pharmacological modulation of this pathway.

Investigating Antivirulence Strategies Against Pseudomonas aeruginosa Biofilms

Use dalbinol at non-cytotoxic concentrations (≤25 μM) to study biofilm inhibition in P. aeruginosa without confounding antimicrobial or cytotoxic effects [3]. This application is particularly valuable for researchers developing antivirulence adjuvants or studying biofilm regulatory networks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dalbinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.